N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the growth and proliferation of M tuberculosis
Result of Action
tuberculosis , suggesting that they may induce cellular changes that result in the inhibition of bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Another approach involves the use of N-arylthiobenzamides with Fe(III) catalysts to achieve regioselective synthesis .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as Fe(III) and copper triflimide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anti-tubercular agent.
Industry: Used in the production of dyes, pigments, and fluorescent materials.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their pharmacological properties and structural diversity.
N-(2-halophenyl)thioureas: Used in the synthesis of benzothiazole derivatives.
O-substituted-N-(2-halophenyl)carbamothioates: Another class of compounds used in benzothiazole synthesis.
Uniqueness
N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide stands out due to its unique structure, which combines two benzothiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c19-14(15-18-10-3-1-2-4-13(10)21-15)17-9-5-6-12-11(7-9)16-8-20-12/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZARXKVKHBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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